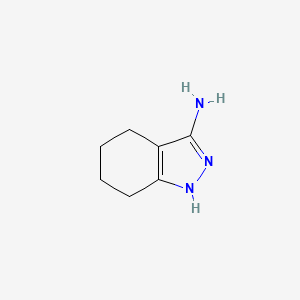

3-Amino-4,5,6,7-tetrahydro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSFFBUZTDBGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

3-Amino-4,5,6,7-tetrahydro-1H-indazole has been investigated for its potential therapeutic effects:

- Anticancer Activity: Research indicates that indazole derivatives exhibit promising anticancer properties. For instance, a study found that certain indazole derivatives showed significant inhibitory effects on various cancer cell lines, with IC50 values indicating effective antiproliferative activity . The compound's structure allows it to interact with biological targets involved in cancer proliferation and survival.

- Anti-inflammatory Properties: The compound may inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. This suggests potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various pathogens. However, specific efficacy data remains limited and warrants further investigation.

Neurological Applications

Indazole derivatives have been studied for their effects on monoamine oxidase inhibition. This suggests potential applications in treating neurological disorders by modulating neurotransmitter levels .

Case Study 1: Anticancer Potential

A recent study synthesized a series of indazole derivatives and evaluated their anticancer activity against human cancer cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia). Among these compounds, one derivative exhibited an IC50 value of 5.15 µM against K562 cells while showing lower toxicity towards normal cells (IC50 = 33.2 µM) . This highlights the potential of indazole derivatives as scaffolds for developing low-toxicity anticancer agents.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of indazole derivatives through COX-2 inhibition assays. The results indicated that specific derivatives could effectively reduce inflammation markers in vitro . This reinforces the therapeutic potential of these compounds in inflammatory conditions.

Comparison with Similar Compounds

Ethyl 3-(4-Amino-tetrahydroindazol-1-yl)-benzoate (Compound 16)

- Structure: Contains an ethyl benzoate group at position 1 and an amino group at position 3.

- Molecular Weight: 286 g/mol (vs. 137.18 for 3-amino-tetrahydroindazole).

- The ethyl benzoate moiety enhances lipophilicity, improving membrane permeability compared to the parent amino compound .

N-Methyl-tetrahydroindazole Derivatives (Compounds 51, 52)

- Structure : N-methylation at position 1 and fluorophenyl/benzoxazole amide substituents.

- Synthesis : Prepared using DCM/DMF solvents and purified via gradient column chromatography.

- Solubility: Lower aqueous solubility than 3-amino-tetrahydroindazole due to hydrophobic substituents (e.g., fluorophenyl groups). These derivatives exhibit enhanced anti-tumor activity in vitro, attributed to improved target binding from aromatic interactions .

Menthone-Derived Tetrahydroindazoles (HMP and PMP)

- Structure : 7-Isopropyl-4-methyl substituents (HMP) and additional phenyl groups (PMP).

- Applications: Used as corrosion inhibitors for mild steel in HCl. Adsorption follows the Langmuir isotherm, with inhibition efficiency increasing at higher temperatures (298–328 K). The amino group in 3-amino-tetrahydroindazole is absent here, reducing hydrogen-bonding capacity but enhancing surface adsorption via hydrophobic interactions .

Trifluoromethyl-Substituted Derivatives (ZX-AC007085, ZX-AC007086)

- Structure: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups.

- These derivatives are explored as building blocks for agrochemicals, contrasting with the amino compound’s focus on medicinal applications .

Coordination Complexes with Metal Ions

- Example : Cu(II), Co(II), and Ag(I) complexes of 4,5,6,7-tetrahydro-1H-indazole.

- Activity: Exhibit antimicrobial and antioxidant properties. The amino group in 3-amino-tetrahydroindazole could enhance metal coordination compared to unsubstituted analogs, though this remains unexplored in the provided evidence .

Comparative Data Table

Key Research Findings

Anti-Tumor Activity: N-methyl and fluorophenyl derivatives (e.g., Compound 52) show superior in vitro anti-tumor effects compared to 3-amino-tetrahydroindazole, likely due to enhanced hydrophobic interactions with target proteins .

Solubility vs. Activity: The amino group in 3-amino-tetrahydroindazole improves aqueous solubility (>95% purity by HPLC), making it more suitable for drug formulation than lipophilic analogs like PMP .

Synthetic Flexibility: The parent compound’s amino group allows for diverse functionalization (e.g., amidation, metal coordination), whereas trifluoromethyl or nitro derivatives require specialized reagents .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Amino-4,5,6,7-tetrahydro-1H-indazole, and how can reaction parameters be optimized for yield?

- Methodological Answer : Common synthetic strategies include transition metal-catalyzed reactions (e.g., Pd-mediated coupling) and reductive cyclization of nitro precursors. Key parameters to optimize include solvent choice (DMF or THF for polar intermediates), reaction time (e.g., 7 hours at 70°C for cyclization steps ), and catalyst loading. Purification via column chromatography with gradients like EtOAc/hexane ensures high purity. Validate structural integrity using H/C NMR and HRMS .

Q. Which analytical techniques are critical for confirming the structure and purity of synthesized derivatives?

- Methodological Answer : Structural confirmation requires H/C NMR for functional group analysis and HRMS/ESI-MS for molecular weight validation. Purity assessment employs HPLC with UV detection (e.g., C18 columns) or TLC. Cross-validation with elemental analysis ensures stoichiometric accuracy, especially for novel derivatives .

Q. What strategies enhance the water solubility of derivatives for pharmacological testing?

- Methodological Answer : Introduce polar substituents (e.g., hydroxyl, amine) or prepare hydrochloride salts . Measure solubility using UV-Vis spectrophotometry at physiologically relevant pH (7.4) in phosphate buffer. For example, derivatives with carboxylate groups (e.g., benzoic acid analogs) show improved solubility due to ionization .

Q. How can researchers scale up synthesis from laboratory to pilot plant scale?

- Methodological Answer : Optimize solvent-to-substrate ratios and transition from batch to continuous flow reactors for exothermic steps. Implement catalyst recovery systems (e.g., immobilized Pd). Monitor purity at each stage via in-line FTIR or HPLC .

Advanced Research Questions

Q. How can derivatives be designed to explore structure-activity relationships (SAR) in anticancer applications?

- Methodological Answer : Systematically vary substituents at positions 1, 3, and 4 (e.g., aryl, alkyl, or heterocyclic groups). Test cytotoxicity in cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare with lead compounds like ethyl 3-(4-amino)benzoate derivatives, noting correlations between electron-withdrawing groups and increased anti-tumor activity .

Q. What computational methods predict binding affinity of derivatives toward enzymes like dihydroorotate dehydrogenase (DHODH)?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with DHODH’s flavin-binding site. Validate with DFT calculations for electronic properties (e.g., HOMO-LUMO gaps) and MD simulations for binding stability. Correlate in silico results with in vitro IC values from enzyme inhibition assays .

Q. How do stereochemical variations at chiral centers influence biological activity and metabolic stability?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) and separate using chiral HPLC. Test enantioselective activity in enzyme assays (e.g., DHODH inhibition). For example, (4R)-configured derivatives in showed enhanced metabolic stability due to reduced cytochrome P450 recognition .

Q. How can coordination complexes with transition metals enhance antimicrobial activity?

- Methodological Answer : React the indazole core with Cu(II), Co(II), or Ag(I) salts under inert conditions. Characterize complexes via X-ray crystallography and FTIR. Evaluate minimum inhibitory concentration (MIC) against Gram-positive/negative pathogens. Copper complexes in demonstrated enhanced activity due to metal-ligand synergism .

Q. How can discrepancies in inhibitory potency across assay platforms be resolved?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, buffer composition). Use orthogonal methods: enzymatic assays (e.g., spectrophotometric NADH depletion) vs. cell-based viability tests. Apply statistical tools (ANOVA) to identify outliers. For example, solubility differences in DMSO vs. aqueous buffers may explain potency variations .

Q. What experimental approaches validate the role of 3-Amino-tetrahydroindazole in enzyme inhibition mechanisms?

- Methodological Answer :

Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use fluorescent probes (e.g., ANS for hydrophobic pocket binding) or SPR to measure binding kinetics. Compare with reference inhibitors like brequinar for DHODH .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for the same derivative?

Q. Why might biological activity vary between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.